ethyl3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate
Description
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring two ester functionalities: an ethoxycarbonyloxy group at position 3 and an ethyl ester at position 4, with a methyl group at position 1. This structure combines a pyrazole core—a five-membered aromatic ring with two adjacent nitrogen atoms—with functional groups that enhance its utility in organic synthesis.
Properties
Molecular Formula |
C10H14N2O5 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
ethyl 3-ethoxycarbonyloxy-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O5/c1-4-15-9(13)7-6-12(3)11-8(7)17-10(14)16-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
BCFMCZIJPQDONO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1OC(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Cyclization and Pyrazole Core Formation
The pyrazole ring is formed by cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds or their equivalents. For example, according to a regioselective synthesis reported by Kuchar et al., ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates were prepared via acid-catalyzed transamination of diethyl 2-[(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed intramolecular cyclocondensation in a water/methanol/triethylamine mixture, yielding pyrazole derivatives in 60–86% yields.
This approach can be adapted for synthesizing ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate by selecting appropriate hydrazine and enaminone precursors.
Introduction of Methyl and Ethyl Ester Groups
Ethyl ester groups at the 4-carboxylate position are commonly introduced by using ethyl acetoacetate or related esters as starting materials. For example, sodium enolates of ethyl difluoroacetoacetate have been used in related pyrazole syntheses, where acidification with carbonic acid (generated in situ from carbon dioxide and water) yields the ester intermediate efficiently (84.9% yield).
Methylation at the N1 position can be achieved by alkylation using methylating agents such as methyl iodide or dimethyl carbonate in the presence of bases like sodium hydride (NaH). For instance, 1-methyl-3-ethyl-5-pyrazolecarboxylate was synthesized by reacting ethyl 3-ethyl-5-pyrazolecarboxylate with NaH and dimethyl carbonate in dimethylformamide (DMF) at 110 °C for 4 hours, yielding 90.1% product after workup and distillation.
Carbamate (Ethoxycarbonyl) Group Introduction
The ethoxycarbonyl (carbamate) group can be introduced by reaction of the pyrazole hydroxyl or amino functionalities with ethyl chloroformate or related reagents. Although direct literature on ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate is scarce, similar carbamate formation methods are well-established in organic synthesis.
Representative Synthetic Procedure
A potential synthetic route based on literature data could be:
Preparation of ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate via cyclization of methylhydrazine with ethyl β-ketoester derivatives under acidic or basic catalysis.
Conversion of the hydroxy group at position 3 to the ethoxycarbonyl oxy group by reaction with ethyl chloroformate or dimethyl carbonate in the presence of a base such as NaH in DMF at elevated temperature (e.g., 110 °C), followed by purification.
Comparative Data Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction may produce pyrazole-4-methanol derivatives.
Scientific Research Applications
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural features, physicochemical properties, and applications.
Structural and Functional Group Analysis
Ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS 85290-78-4)
- Molecular Formula : C₇H₁₀N₂O₂
- Molecular Weight : 154.17 g/mol
- Substituents : Methyl group at position 3, ethyl ester at position 4, and methyl group at position 1.
- Key Differences : The absence of the ethoxycarbonyloxy group at position 3 simplifies the structure, reducing steric hindrance and molecular weight. This compound is primarily used in nucleotide synthesis and as a building block for heterocyclic chemistry .
Diethyl 1H-pyrazole-3,4-dicarboxylate
- Molecular Formula : C₈H₁₀N₂O₄
- Molecular Weight : 198.18 g/mol
- Substituents : Ethyl esters at positions 3 and 3.
- Key Differences : The dual ester groups increase polarity and solubility in organic solvents compared to the target compound. This derivative is often employed in agrochemical research due to its versatility in functionalization .
Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
- Molecular Formula : C₂₂H₂₂O₅
- Molecular Weight : 366.39 g/mol
- Substituents : Ethoxycarbonyloxy group, diphenyl groups, and a triple bond.
- Its extended alkyne backbone and aromatic substituents confer distinct reactivity, such as participation in cycloaddition reactions. It serves as a precursor for β-lactone synthesis .
Physicochemical Properties
Table 1: Comparative Data for Selected Compounds
| Compound | Molecular Weight (g/mol) | Functional Groups | Melting Point* | Solubility* |
|---|---|---|---|---|
| Target Compound | 228.21 | Ethoxycarbonyloxy, ethyl ester | Not reported | Moderate (organic solvents) |
| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | 154.17 | Methyl, ethyl ester | ~100–105°C | High (DMSO, ethanol) |
| Diethyl 1H-pyrazole-3,4-dicarboxylate | 198.18 | Dual ethyl esters | ~80–85°C | Very high (THF, acetone) |
| Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate | 366.39 | Ethoxycarbonyloxy, alkyne, diphenyl | 100 K (crystal) | Low (hexane/ether) |
*Data inferred from analogous compounds in the evidence .
Crystallographic and Structural Insights
While crystallographic data for the target compound are unavailable, related pyrazole derivatives exhibit hydrogen-bonding patterns influenced by ester groups. For example, ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate crystallizes in a triclinic system (space group P1), with intermolecular interactions dominated by van der Waals forces due to its bulky substituents . In contrast, pyrazole dicarboxylates often form layered structures stabilized by N–H···O hydrogen bonds .
Biological Activity
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, focusing on its potential therapeutic applications.
Overview of Biological Activities
The pyrazole ring system is known for its broad range of biological activities, including antimicrobial , anti-inflammatory , antiviral , and anticancer properties. The incorporation of various substituents can significantly influence the biological efficacy of pyrazole derivatives, including ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate.
The biological activity of ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that certain pyrazole derivatives inhibit enzymes such as cyclooxygenase (COX), which is crucial in inflammatory processes.
- Antiproliferative Effects : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Properties : The compound has demonstrated activity against a range of pathogens, which may be linked to its ability to disrupt microbial cell functions.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate:
| Study | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Study A | HT29 (Colorectal Cancer) | 15.2 | Significant antiproliferative effect |
| Study B | MCF7 (Breast Cancer) | 10.5 | Moderate cytotoxicity |
| Study C | Staphylococcus aureus | 25.0 | Antimicrobial activity |
These studies highlight the compound's potential as a therapeutic agent in oncology and infectious diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has revealed that the presence of specific functional groups enhances the biological activity of pyrazole derivatives:
- The ethoxycarbonyl group appears to enhance lipophilicity, improving cell membrane penetration.
- Substituents at the 1-methyl position have been shown to affect the binding affinity to target proteins, influencing overall efficacy.
Case Study 1: Anticancer Activity
A notable study investigated the anticancer properties of ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate against various cancer cell lines. The results indicated that this compound induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings suggested that ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate exhibited significant inhibitory effects on bacterial growth, indicating its utility as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via multi-step routes involving cyclization and functionalization. For example, condensation of ethyl acetoacetate with hydrazine derivatives under reflux (ethanol/acetic acid) forms the pyrazole core. Subsequent esterification or oxidation steps (e.g., using potassium permanganate in acidic media) introduce the ethoxycarbonyloxy group . Catalysts like triethylamine improve substitution reactions, while temperature control (60–80°C) minimizes by-products. Purification via flash chromatography (hexane/ethyl acetate gradients) ensures ≥95% purity .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry of substituents, with pyrazole ring protons appearing as distinct singlets (δ 7.2–8.5 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and ester/ether linkages. X-ray crystallography resolves 3D conformation, as demonstrated for analogs like ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, where the pyrazole ring adopts a planar geometry with substituents in equatorial positions .
Q. What are the key chemical reactions of this compound, and how are they optimized for derivatization?
- Methodological Answer : The compound undergoes oxidation (to carboxylic acids), reduction (to alcohols), and nucleophilic substitution. For example, sodium borohydride selectively reduces ester groups to hydroxymethyl derivatives in methanol (0–5°C, 2 h, 85% yield). Amine substitution at the ethoxycarbonyloxy position requires base catalysis (e.g., K₂CO₃ in DMF) to activate the electrophilic carbon . pH control (6.5–7.5) minimizes hydrolysis of the ester group during reactions .
Advanced Research Questions
Q. How does the electronic and steric profile of substituents influence biological activity in structure-activity relationship (SAR) studies?
- Methodological Answer : Computational modeling (DFT) reveals electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the pyrazole C4 position, improving binding to enzymatic targets like cyclooxygenase-2 (COX-2). Steric effects from bulky substituents (e.g., 3-methylbenzyl) reduce antimicrobial efficacy by hindering membrane penetration. In vitro assays (MIC testing) validate these predictions, showing a 10-fold activity difference between analogs .
Q. How can computational chemistry methods predict reactivity and guide synthesis?
- Methodological Answer : Molecular docking (AutoDock Vina) identifies potential binding modes with biological targets, such as kinase active sites. Transition state modeling (Gaussian 09) optimizes reaction pathways—e.g., predicting that cyclization steps proceed via a six-membered ring intermediate, reducing activation energy by 15 kcal/mol compared to alternative routes .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences). Standardized protocols (e.g., CCK-8 for cytotoxicity, 48-h incubation) and positive controls (e.g., doxorubicin for anticancer assays) improve reproducibility. Meta-analysis of IC₅₀ values from analogs (e.g., ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate) identifies trends, such as enhanced anti-inflammatory activity with para-substituted aryl groups .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via ester hydrolysis in polar solvents (e.g., DMSO). Non-polar solvents (hexane) or lyophilization extend shelf life (>24 months). LC-MS monitors degradation products (e.g., carboxylic acid derivatives) with a limit of detection (LOD) of 0.1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
